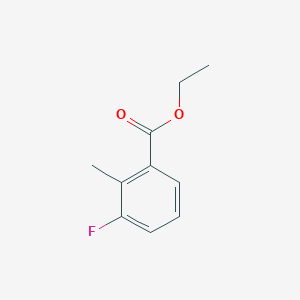

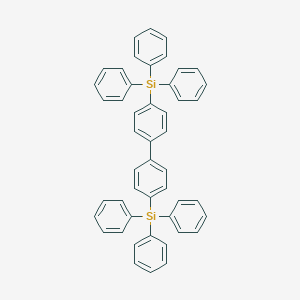

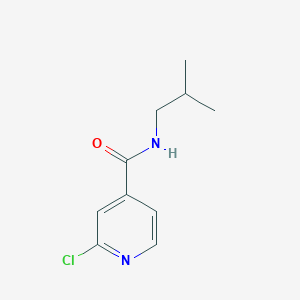

![molecular formula C6H12N2 B180356 1,4-Diazabicyclo[2.2.2]octane-d12 CAS No. 119451-78-4](/img/structure/B180356.png)

1,4-Diazabicyclo[2.2.2]octane-d12

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4-Diazabicyclo[2.2.2]octane, also known as DABCO or triethylenediamine, is a bicyclic organic compound used as a polyurethane catalyst, Balis-Hillman reaction catalyst, complexing ligand, and Lewis base . It is used in dye lasers, mounting samples for fluorescence microscopy, and as an anti-fade reagent shown to scavenge free radicals due to fluorochrome excitation .

Synthesis Analysis

DABCO has been evaluated as a starting material for the synthesis of piperazine derivatives . A new methodology for the synthesis of piperazine derivatives is analyzed, starting from 1,4-diazabicyclo[2.2.2]octane as the source of the piperazine ring and quaternary ammonium salts obtained from 1,4-diazabicyclo[2.2.2]octane as synthetic intermediates .Molecular Structure Analysis

DABCO is a colorless solid with the formula N2(C2H4)3 . It is a highly nucleophilic tertiary amine base, used as a catalyst and reagent in polymerization and organic synthesis . The methylene hydrogen atoms are eclipsed within each of the three ethylene linkages, and the diazacyclohexane rings adopt the boat conformations .Chemical Reactions Analysis

DABCO is used as a nucleophilic catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It is also used in Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes . DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules .Physical And Chemical Properties Analysis

DABCO is a colorless solid with a molar mass of 112.176 g·mol−1 . It is soluble and hygroscopic in water . The melting point ranges from 156 to 160 °C, and the boiling point is 174 °C . The pKa of [HDABCO]+ (the protonated derivative) is 8.8 .Mecanismo De Acción

Safety and Hazards

DABCO is harmful and may cause respiratory irritation . It is harmful to aquatic life with long-lasting effects . It is advised to use personal protective equipment as required, remove all sources of ignition, avoid dust formation, take precautionary measures against static discharges, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Direcciones Futuras

The temperature-dependent polymorphic crystal structure of the 1:1 co-crystal of 1,4-diazabicyclo[2.2.2]octane undergoes a reversible phase transition at about 158 K from monoclinic C2/c to monoclinic P21/n without distinctly changing the cell parameters . This suggests potential future directions in the study of phase transitions of this compound.

Propiedades

IUPAC Name |

2,2,3,3,5,5,6,6,7,7,8,8-dodecadeuterio-1,4-diazabicyclo[2.2.2]octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-2-8-5-3-7(1)4-6-8/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNIMPAHZVJRPE-LBTWDOQPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCN1CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N2C(C(N1C(C2([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Diazabicyclo[2.2.2]octane-d12 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

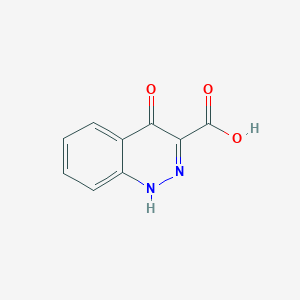

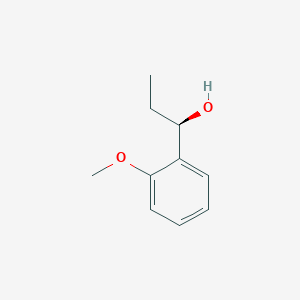

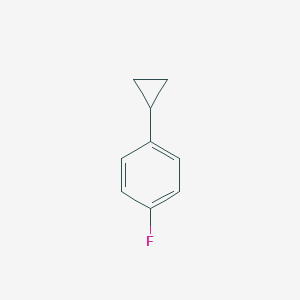

![1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B180276.png)

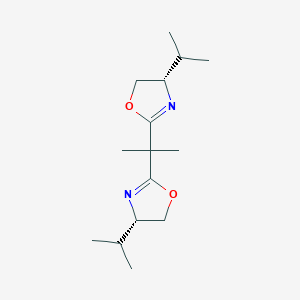

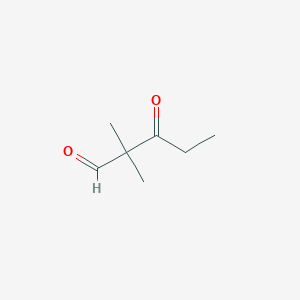

![Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride](/img/structure/B180280.png)

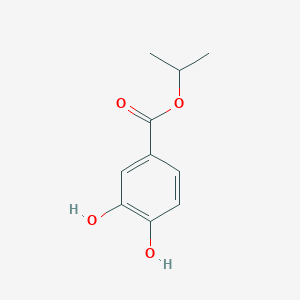

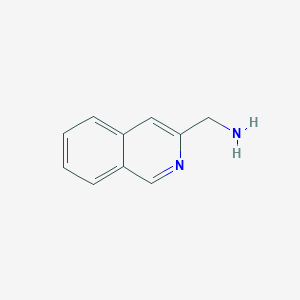

![[2-Butyl-5-chloro-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol](/img/structure/B180300.png)